molecular formula C8H8N2O B6177809 4-[(3H-diazirin-3-yl)methyl]phenol CAS No. 2375339-59-4

4-[(3H-diazirin-3-yl)methyl]phenol

Cat. No.: B6177809
CAS No.: 2375339-59-4
M. Wt: 148.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3H-diazirin-3-yl)methyl]phenol is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom

Preparation Methods

The synthesis of 4-[(3H-diazirin-3-yl)methyl]phenol typically involves the reaction of a phenol derivative with a diazirine precursor under specific conditions. One common synthetic route includes the reaction of 4-hydroxybenzyl alcohol with a diazirine compound in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction is usually carried out at low temperatures to prevent decomposition of the diazirine ring.

Chemical Reactions Analysis

4-[(3H-diazirin-3-yl)methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The diazirine ring can be reduced to form amines or other reduced products. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid, bromine, and sulfuric acid are commonly used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the diazirine ring can produce amines.

Scientific Research Applications

4-[(3H-diazirin-3-yl)methyl]phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(3H-diazirin-3-yl)methyl]phenol involves the formation of reactive intermediates upon exposure to UV light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can insert into C-H, N-H, and O-H bonds of nearby molecules . This reactivity allows the compound to form covalent bonds with target molecules, making it a valuable tool for studying molecular interactions.

Comparison with Similar Compounds

4-[(3H-diazirin-3-yl)methyl]phenol can be compared with other diazirine-containing compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form stable covalent bonds with target molecules upon UV activation, making it a versatile tool in various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3H-diazirin-3-yl)methyl]phenol involves the reaction of 4-hydroxybenzyl alcohol with 3H-diazirine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-hydroxybenzyl alcohol", "3H-diazirine", "Coupling agent (e.g. DCC, EDC)" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzyl alcohol and 3H-diazirine in a suitable solvent (e.g. dichloromethane, DMF)", "Step 2: Add the coupling agent (e.g. DCC, EDC) to the reaction mixture and stir at room temperature for several hours", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 4-[(3H-diazirin-3-yl)methyl]phenol as a white solid" ] }

CAS No.

2375339-59-4

Molecular Formula

C8H8N2O

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.